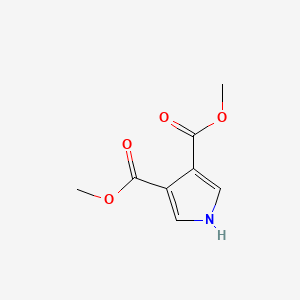

Dimethyl 1H-pyrrole-3,4-dicarboxylate

Description

Significance and Research Context of the Pyrrole (B145914) Dicarboxylate Scaffold

The pyrrole molecular framework is a ubiquitous structural motif found in a vast number of natural products and synthetic compounds of immense biological and material importance. rgmcet.edu.innih.gov The pyrrole ring is a core component of vital biomolecules such as heme (in hemoglobin), chlorophylls, and vitamin B12. uctm.eduresearchgate.net In the realm of medicine, the pyrrole scaffold is a decisive element in drug development, with numerous derivatives exhibiting a broad spectrum of pharmacological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties. researchgate.netnih.govnih.govresearchgate.net

The pyrrole dicarboxylate scaffold, specifically, is a valued chemotype for several reasons. The two carboxylate groups are electron-withdrawing, which modifies the electron density of the pyrrole ring, influencing its reactivity in subsequent chemical transformations. uctm.edu These functional groups also serve as convenient handles for further molecular elaboration, allowing chemists to construct more complex structures. For instance, pyrrole-2,3-dicarboxylate derivatives have been synthesized and evaluated for their potential as anti-hepatic cancer agents. mdpi.com Furthermore, these scaffolds are crucial intermediates in the synthesis of larger macrocyclic compounds like porphyrins and porphyrazines, which are investigated for their applications in photodynamic therapy, catalysis, and as advanced materials for electronics. nih.govnih.govrsc.org The versatility and functional significance of the pyrrole dicarboxylate scaffold ensure its continued relevance in the design of new therapeutic agents and functional materials. mdpi.comnumberanalytics.com

Historical Development of Pyrrole Synthesis and the Emergence of Dimethyl 1H-pyrrole-3,4-dicarboxylate as a Key Intermediate

The investigation into pyrrole and its derivatives began in earnest in the late 19th century, with the development of several classical name reactions that remain fundamental to heterocyclic chemistry. rgmcet.edu.innih.gov These pioneering methods enabled the systematic synthesis of substituted pyrroles, laying the groundwork for future research.

Three of the most prominent historical methods are:

The Paal-Knorr Synthesis (1884): Reported independently by Carl Paal and Ludwig Knorr, this method involves the condensation of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine, typically under acidic conditions, to form a substituted pyrrole. rgmcet.edu.inwikipedia.orgdbpedia.orgresearchgate.net It is considered one of the most straightforward and versatile routes to pyrroles. rgmcet.edu.inresearchgate.net

The Knorr Pyrrole Synthesis (1884): Also developed by Ludwig Knorr, this reaction synthesizes pyrroles from an α-amino-ketone and a β-ketoester or other compound with an active methylene (B1212753) group. guidechem.comwikipedia.org Because α-amino-ketones can self-condense, they are often prepared in situ from an oxime precursor. wikipedia.org

The Hantzsch Pyrrole Synthesis (1890): Discovered by Arthur Hantzsch, this three-component reaction involves the condensation of a β-ketoester, an α-haloketone, and ammonia or a primary amine to yield a substituted pyrrole. researchgate.netwikipedia.org

These foundational methods established the accessibility of the pyrrole ring system. The emergence of this compound and related structures as key intermediates is tied to the development of synthetic routes utilizing readily available starting materials. For example, a mild and high-yielding one-pot method for creating highly substituted 4-hydroxy-1H-pyrrole-2,3-dicarboxylic acid derivatives involves the reaction between α-amino acids and acetylenic esters, such as dimethyl acetylenedicarboxylate (B1228247) (DMAD). thieme-connect.com Similarly, the reaction of DMAD with 3,3-diaminoacrylonitriles has been shown to produce functionalized pyrrole derivatives. nih.gov The Paal-Knorr reaction itself has been adapted to produce pyrrole dicarboxylates; for example, the reaction of diethyl 2,3-diacetylsuccinate with diaminomaleonitrile (B72808) is a key step in the synthesis of porphyrazine precursors. nih.gov The availability of these efficient synthetic pathways has solidified the role of this compound as a versatile and indispensable intermediate in organic synthesis.

Table 1: Overview of Classical Pyrrole Synthesis Methods

| Synthesis Name | Year | Key Reactants | Product Type | Ref |

| Paal-Knorr Synthesis | 1884 | 1,4-Dicarbonyl, Amine/Ammonia | Substituted Pyrrole | rgmcet.edu.inwikipedia.org |

| Knorr Pyrrole Synthesis | 1884 | α-Amino-ketone, β-Ketoester | Substituted Pyrrole | wikipedia.org |

| Hantzsch Pyrrole Synthesis | 1890 | β-Ketoester, α-Haloketone, Amine/Ammonia | Substituted Pyrrole | wikipedia.org |

Current Research Trends and Future Prospects for this compound

In contemporary research, this compound and its analogs continue to be pivotal starting materials for creating molecules with significant biological activity and material properties. A major trend is their use in medicinal chemistry for the development of targeted therapeutics. nih.gov Functionalized pyrrole scaffolds are recognized as important chemotypes for designing protein kinase inhibitors, a critical class of anticancer drugs. mdpi.com Marketed drugs such as Sunitinib, used to treat renal cell carcinoma, feature a pyrrole core, highlighting the therapeutic potential of this scaffold. mdpi.com Research is actively exploring new pyrrole derivatives for their antiproliferative, antimicrobial, and anti-inflammatory activities. researchgate.netmdpi.comnih.gov

In materials science, the focus is on incorporating the pyrrole dicarboxylate unit into larger, functional systems. This includes the synthesis of conducting polymers and novel porphyrinoids with tailored photophysical properties for applications in organic electronics and photodynamic therapy. nih.govresearchgate.net The development of more efficient and environmentally friendly synthetic methods, such as microwave-assisted organic synthesis (MAOS), is another significant trend, allowing for faster reactions and higher yields. nih.gov

The future prospects for this compound are promising. numberanalytics.com In medicine, ongoing research will likely lead to the development of new generations of kinase inhibitors and other targeted therapies for cancer and inflammatory diseases. nih.govnumberanalytics.com The structural versatility of the scaffold will continue to be exploited to overcome drug resistance. nih.gov In materials science, there is potential for creating novel pyrrole-based compounds for emerging applications in energy storage and conversion. numberanalytics.comnumberanalytics.com As synthetic methodologies become more sophisticated and sustainable, the accessibility and application of this compound as a key chemical intermediate are set to expand further. rgmcet.edu.innumberanalytics.com

Table 2: Selected Modern Synthetic Applications of Pyrrole Dicarboxylates

| Starting Materials | Key Reagent/Catalyst | Product | Application Area | Ref |

| α-Amino acids, Dimethyl acetylenedicarboxylate | Dicyclohexylcarbodiimide (B1669883) (DCC) | 4-Hydroxy-1H-pyrrole-2,3-dicarboxylates | Synthesis of highly substituted pyrroles | thieme-connect.com |

| Diethyl 2,3-diacetylsuccinate, Diaminomaleonitrile | Oxalic Acid | Diethyl 1-[(Z)-2-amino-1,2-dicyanoethenyl]-2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate | Porphyrazine Synthesis (Materials) | nih.gov |

| 3,3-Diaminoacrylonitriles, Dimethyl acetylenedicarboxylate | N/A | Substituted Pyrrol-3(2)-ylidenes | Synthesis of non-aromatic pyrroles | nih.gov |

Table 3: Examples of Biologically Active Substituted Pyrroles

| Pyrrole Derivative Class | Target/Activity | Disease Area | Ref |

| Pyrrole-2,3-dicarboxylates | Cytotoxicity against HepG2 cells | Liver Cancer | mdpi.com |

| 3,4-Dimethyl-1H-pyrrole-2-carboxamides | Antimicrobial, Antifungal | Infectious Disease | nih.gov |

| 2,4-Dimethyl-1H-pyrrole-3-carboxamides | Antiproliferative (NCI-60) | Various Cancers | scitechnol.com |

| Pyrrole-based compounds | Protein Kinase Inhibition | Cancer | mdpi.com |

Structure

3D Structure

Properties

IUPAC Name |

dimethyl 1H-pyrrole-3,4-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO4/c1-12-7(10)5-3-9-4-6(5)8(11)13-2/h3-4,9H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEDIMOSXPHKSMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CNC=C1C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2818-06-6 | |

| Record name | 3,4-dimethyl 1H-pyrrole-3,4-dicarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Dimethyl 1h Pyrrole 3,4 Dicarboxylate and Its Derivatives

Classical Approaches to Dimethyl 1H-pyrrole-3,4-dicarboxylate Core Synthesis

Traditional methods for pyrrole (B145914) synthesis have long been the cornerstone of heterocyclic chemistry. These reactions, often named after their discoverers, provide reliable pathways to a variety of pyrrole derivatives, including the title compound.

Knorr Pyrrole Synthesis and its Adaptations for this compound

The Knorr pyrrole synthesis is a widely utilized reaction that involves the condensation of an α-amino-ketone with a β-ketoester. wikipedia.org A common adaptation for synthesizing pyrrole dicarboxylates involves the in situ formation of the α-amino-ketone. For instance, the synthesis of diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate, famously known as Knorr's pyrrole, begins with the nitrosation of ethyl acetoacetate (B1235776) to form an oxime. This oxime is then reduced with zinc dust in acetic acid to generate the reactive α-amino-β-ketoester intermediate, which subsequently condenses with another molecule of the β-ketoester to form the pyrrole ring. wikipedia.orgrsc.org

The general mechanism proceeds through the formation of an imine between the α-amino-ketone and the β-ketoester, followed by tautomerization to an enamine. Subsequent cyclization and dehydration yield the aromatic pyrrole ring. wikipedia.org While the classical Knorr synthesis typically yields 2,4-disubstituted pyrroles, modifications in starting materials can be employed to target the 3,4-dicarboxylate substitution pattern.

Paal-Knorr Condensation and its Application to this compound Precursors

The Paal-Knorr synthesis is another cornerstone method for pyrrole formation, involving the reaction of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine. organic-chemistry.orgrgmcet.edu.in This method is valued for its simplicity and efficiency in generating a wide range of substituted pyrroles. rgmcet.edu.in The reaction is typically conducted under neutral or weakly acidic conditions, as strongly acidic conditions can favor the formation of furan (B31954) byproducts. organic-chemistry.org

To synthesize precursors for this compound, a suitably substituted 1,4-dicarbonyl compound is required. The mechanism is believed to involve the formation of a hemiaminal, followed by cyclization and subsequent dehydration steps to afford the aromatic pyrrole. organic-chemistry.org The versatility of the Paal-Knorr reaction allows for a variety of substituents on the pyrrole ring, dictated by the structure of the initial 1,4-dicarbonyl compound. wikipedia.org

| Reaction | Key Reactants | Conditions | Product Type |

| Knorr Pyrrole Synthesis | α-amino-ketone, β-ketoester | Zinc, Acetic Acid | Substituted Pyrroles |

| Paal-Knorr Condensation | 1,4-dicarbonyl compound, Amine/Ammonia | Neutral or weakly acidic | Substituted Pyrroles |

Hantzsch Pyrrole Synthesis and Related Cyclocondensation Reactions

The Hantzsch pyrrole synthesis provides another classical route to substituted pyrroles. This method involves the reaction of a β-ketoester with ammonia or a primary amine and an α-haloketone. wikipedia.orgnih.gov The reaction mechanism typically begins with the formation of an enamine from the β-ketoester and ammonia/amine. This enamine then acts as a nucleophile, attacking the α-haloketone. Subsequent cyclization and dehydration lead to the formation of the pyrrole ring. wikipedia.org

This synthesis is particularly useful for preparing pyrrole-3-carboxylic acid esters. researchgate.net For instance, the reaction of ethyl acetoacetate, ammonia, and an α-haloketone can yield ethyl 2,5-dimethylpyrrole-3-carboxylate. nih.gov By carefully selecting the starting β-ketoester and α-haloketone, the Hantzsch synthesis can be adapted to produce a variety of substituted pyrroles, including precursors to this compound.

Contemporary and Innovative Synthetic Routes to this compound Scaffolds

Modern organic synthesis has seen a shift towards more efficient and atom-economical methodologies. Multicomponent reactions, in particular, have emerged as powerful tools for the rapid construction of complex molecular architectures from simple starting materials.

Multicomponent Reactions (MCRs) for the Synthesis of this compound

Multicomponent reactions (MCRs) are processes where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the reactants. bohrium.comfrontiersin.org This approach offers significant advantages in terms of efficiency, atom economy, and the generation of molecular diversity. bohrium.com Various MCRs have been developed for the synthesis of highly substituted pyrroles. researchgate.net

One strategy involves the reaction of amines, dialkyl acetylenedicarboxylates, and phenacyl bromides, which can lead to polysubstituted pyrroles. orientjchem.org Another example is a four-component coupling of aldehydes, amines, and nitroalkanes, which can also afford tetrasubstituted pyrroles. researchgate.net

Isocyanide-based multicomponent reactions (I-MCRs) are a prominent class of MCRs that have proven to be exceptionally versatile in heterocyclic synthesis. nih.gov The unique reactivity of the isocyanide functional group allows for the formation of complex structures in a single step. nih.gov

A key intermediate in many I-MCRs is a nitrilium ion, which is formed from the reaction of an imine and an isocyanide. nih.govmdpi.com This reactive intermediate can then be trapped by a nucleophile to complete the reaction. The Ugi and Passerini reactions are two of the most well-known examples of I-MCRs. nih.govmdpi.com By designing MCRs that incorporate starting materials leading to the this compound scaffold, chemists can achieve rapid and efficient access to this important heterocyclic core. For example, a zwitterionic adduct formed from an alkyl isocyanide and dimethyl acetylenedicarboxylate (B1228247) (DMAD) can be trapped by a suitable third component to construct the pyrrole ring. researchgate.net

| MCR Type | Key Components | General Product |

| General MCRs | Aldehydes, Amines, Dicarbonyls, etc. | Polysubstituted Pyrroles |

| Isocyanide-Based MCRs | Isocyanides, Amines, Carbonyls, Carboxylic Acids | Highly Functionalized Heterocycles |

Three-Component Enamine−Azoene Annulation

The synthesis of polysubstituted pyrroles, including dicarboxylate derivatives, can be efficiently achieved through sequential one-pot, three-component reactions. researchgate.net A notable example is the enamine-azoene annulation involving the reaction of primary aliphatic amines, active methylene (B1212753) compounds, and 1,2-diaza-1,3-dienes (azoenes). researchgate.net This methodology is particularly attractive as it often proceeds without a catalyst and under solvent-free conditions, aligning with the principles of green chemistry. researchgate.net The high degree of practicability and the ready availability of starting materials make this a valuable approach for accessing novel polysubstituted pyrroles. researchgate.net The mechanism typically involves the initial formation of a zwitterionic species from two of the components, which then undergoes a cycloaddition with the third component. nih.gov

Transition Metal-Catalyzed Syntheses of this compound and Analogues

Transition metal catalysis offers a powerful and versatile tool for the synthesis of pyrrole rings. beilstein-journals.org Various metals, including rhodium, zinc, copper, gold, and palladium, have been employed to catalyze the formation of pyrrole structures from a range of precursors. organic-chemistry.orgnih.gov

One effective strategy involves the catalyzed conversion of dienyl azides into substituted pyrroles. organic-chemistry.orgcapes.gov.br Catalysts such as zinc iodide (ZnI₂) or rhodium complexes can facilitate this transformation under mild, room-temperature conditions, accommodating a variety of substrates with both electron-rich and electron-poor substituents. organic-chemistry.org Another significant pathway is the transition metal-catalyzed annulation of diynes with primary amines. nih.gov Copper(I) and Gold(I) catalysts have proven effective in these reactions, which are thought to proceed through a hydroamination step followed by a 5-endo-dig cyclization to furnish the pyrrole product. nih.gov

The general scope of these reactions demonstrates high efficiency and tolerance for various functional groups, making them a cornerstone of modern heterocyclic synthesis. beilstein-journals.orgorganic-chemistry.org

| Catalyst Type | Precursors | General Conditions | Reference |

|---|---|---|---|

| Zinc (ZnI₂) / Rhodium (Rh₂) | Dienyl Azides | Room Temperature | organic-chemistry.org |

| Copper (CuCl) | Conjugated Diynes, Primary Amines | Elevated Temperature, DMF | nih.gov |

| Gold (Au(I)) | Diynes, Amines | Mild Conditions (30 °C) | nih.gov |

| Palladium (Pd(II)) | Allenyl Ketones | Cycloisomerization | nih.gov |

Green Chemistry Principles in this compound Synthesis

Solvent-Free Methodologies

Performing reactions without a solvent is a core objective of green chemistry, as it eliminates waste and the hazards associated with volatile organic compounds. jmest.org The Paal-Knorr condensation, a classic method for pyrrole synthesis, has been successfully adapted to solvent-free conditions. lookchem.com For instance, the reaction of 2,5-hexanedione (B30556) with primary amines can be accomplished with excellent yields using a catalytic amount of praseodymium(III) trifluoromethanesulfonate (B1224126) under solvent-free conditions. lookchem.com Similarly, multi-component reactions, such as the enamine-azoene annulation, can be designed to proceed efficiently without a solvent, further enhancing their environmental compatibility. researchgate.net These methods are often rapid and high-yielding, making them attractive alternatives to traditional solution-phase synthesis. lookchem.com

Microwave-Assisted Organic Synthesis (MAOS)

Microwave-Assisted Organic Synthesis (MAOS) has become a powerful tool for accelerating the synthesis of heterocyclic compounds, including pyrroles. chemicaljournals.compensoft.net This technique utilizes the selective absorption of microwave energy by polar molecules, leading to rapid and uniform heating that cannot be easily replicated by conventional methods. jmest.orgchemicaljournals.com The primary advantages of MAOS include dramatic reductions in reaction times (from hours or days to minutes), increased product yields, and enhanced purity by minimizing side reactions. chemicaljournals.comresearchgate.net

| Parameter | Classical Heating | Microwave-Assisted Organic Synthesis (MAOS) |

|---|---|---|

| Reaction Time | 24 hours | 8 minutes |

| Yield | 19% | 28% |

Electrochemical Methods for the Annulation Leading to Pyrrole Dicarboxylates

Electrochemical synthesis represents a sustainable and powerful approach for constructing pyrrole rings, using electricity as a clean oxidant to avoid stoichiometric chemical oxidants. rsc.orgnih.gov Polysubstituted pyrroles can be generated through the electrooxidative annulation of simple and readily available precursors like amines, aldehydes, and ketones. rsc.orgresearchgate.net These reactions are typically conducted in an undivided cell under external oxidant-free conditions. rsc.org

For example, rhodaelectro-catalyzed C-H activation of enamides and subsequent annulation with alkynes provides an efficient route to pyrroles. nih.gov The catalytic cycle involves the electrochemical generation of a high-valent metal species (e.g., Rh(III)), which mediates the C-H activation and cyclization cascade. nih.gov This methodology offers high regio- and chemoselectivity and can be extended to gram-scale synthesis, demonstrating its practical utility. rsc.orgnih.gov

Precursor Chemistry and Intermediate Transformations in this compound Synthesis

The synthesis of this compound and its analogues relies on the careful selection and transformation of acyclic precursors. researchgate.net Key starting materials often include dicarbonyl compounds and α-aminoketones, which undergo condensation to form the pyrrole ring. researchgate.net A common precursor for related structures is ethyl α,β-diacetylsuccinate, which can be converted through a multi-step synthesis into key pyrrole-based intermediates. nih.gov

The condensation of these precursors can proceed through competing pathways, such as the Knorr (desired for certain substitution patterns) and Fischer-Fink (undesired) routes. researchgate.net The reaction mechanism for the classic Paal-Knorr synthesis involves a double condensation of a primary amine with a 1,4-dicarbonyl compound. semanticscholar.org The process begins with the formation of an imine (Schiff base) at one carbonyl, followed by an intramolecular attack of the enamine tautomer onto the second carbonyl group, leading to a cyclic intermediate. Subsequent dehydration yields the aromatic pyrrole ring. semanticscholar.org In other syntheses, such as those involving [3+2] cycloadditions, intermediates like azomethine ylides are generated in situ and react with dipolarophiles to form the heterocyclic core. rsc.org The isolation and characterization of these intermediates are crucial for understanding the reaction pathway and optimizing conditions. rsc.org

Utility of 1,4-Dicarbonyl Compounds and Enaminones

The Paal-Knorr synthesis is a classic and prominent method for synthesizing pyrroles, which involves the reaction of a 1,4-dicarbonyl compound with ammonia or a primary amine. organic-chemistry.orguctm.edu This reaction is conducted under neutral or weakly acidic conditions, as strongly acidic conditions (pH < 3) can favor the formation of furan byproducts. organic-chemistry.org The versatility of the Paal-Knorr synthesis allows for the preparation of a wide array of substituted pyrroles.

A significant advancement in the synthesis of pyrrole-3,4-dicarboxylates involves the use of specialized enaminone precursors. Enaminones are valuable intermediates in organic synthesis due to their dual nucleophilic and electrophilic character. ijcce.ac.ir For instance, diethyl 2,3-bis[(E,E)-(dimethylamino)-methylidene]succinate, a bis-enaminone, serves as a key precursor for 1-substituted diethyl 1H-pyrrole-3,4-dicarboxylates. znaturforsch.com This bis-enaminone is synthesized from the reaction of diethyl succinate (B1194679) with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA). znaturforsch.comimist.ma The subsequent reaction of this precursor with various primary amines in the presence of an acid catalyst yields the corresponding N-substituted pyrrole-3,4-dicarboxylates in yields ranging from 14% to 93%. znaturforsch.com

The following table summarizes the synthesis of various 1-substituted diethyl 1H-pyrrole-3,4-dicarboxylates from the bis-enaminone precursor.

| Amine Substituent (R) | Yield (%) |

| n-Butyl | 93% |

| Benzyl (B1604629) | 85% |

| 2-Phenylethyl | 88% |

| (R)-1-Phenylethyl | 78% |

| 2-Furfuryl | 75% |

| 2-Thienylmethyl | 82% |

| 2-Pyridylmethyl | 60% |

| 3-Pyridylmethyl | 71% |

| 4-Pyridylmethyl | 68% |

| Aniline | 14% |

This table presents a selection of reported yields for the acid-catalyzed cyclization of diethyl 2,3-bis[(E,E)-(dimethylamino)-methylidene]succinate with various primary amines. znaturforsch.com

Cyclization Strategies for the this compound Core Formation

The formation of the pyrrole core in the synthesis of this compound and its derivatives is achieved through various cyclization strategies. In the Paal-Knorr synthesis, the mechanism involves the initial formation of a hemiaminal from the reaction of the amine with one of the carbonyl groups of the 1,4-dicarbonyl compound. organic-chemistry.org This is followed by a series of dehydration and cyclization steps to form the aromatic pyrrole ring. organic-chemistry.org

In the case of the synthesis from bis-enaminones, the cyclization is typically acid-catalyzed. znaturforsch.com The reaction of diethyl 2,3-bis[(E,E)-(dimethylamino)-methylidene]succinate with a primary amine leads to the formation of the 1-substituted diethyl 1H-pyrrole-3,4-dicarboxylate. znaturforsch.com This transformation proceeds through a cyclization mechanism that involves the displacement of the dimethylamino groups by the primary amine.

Another innovative one-pot methodology for constructing substituted pyrroles involves the in situ formation of dihydrofurans from α-diazocarbonyl compounds and vinyl ethers, catalyzed by rhodium(II) acetate. beilstein-journals.org These dihydrofuran intermediates, which are synthetic equivalents of 1,4-dicarbonyl compounds, then react with primary amines in the presence of glacial acetic acid to afford the corresponding substituted pyrroles in moderate to good yields. beilstein-journals.org This approach provides a straightforward route to variously substituted pyrroles from readily available precursors. beilstein-journals.org

The following table outlines different cyclization strategies leading to the formation of pyrrole cores.

| Precursor(s) | Reagents/Catalyst | Key Transformation | Ref. |

| 1,4-Dicarbonyl Compound + Primary Amine | Weak Acid (e.g., Acetic Acid) | Paal-Knorr Cyclization | organic-chemistry.org |

| Diethyl 2,3-bis[(dimethylamino)methylidene]succinate + Primary Amine | Acid Catalyst | Cyclization via displacement of dimethylamino groups | znaturforsch.com |

| α-Diazocarbonyl Compound + Vinyl Ether + Primary Amine | Rhodium(II) Acetate, then Acetic Acid | In situ Dihydrofuran formation followed by reaction with amine | beilstein-journals.org |

This table summarizes key cyclization strategies for the formation of the pyrrole ring system relevant to the synthesis of 3,4-dicarboxylate derivatives.

Reactivity and Mechanistic Investigations of Dimethyl 1h Pyrrole 3,4 Dicarboxylate

Electrophilic and Nucleophilic Reactions of the Pyrrole (B145914) Ring in Dimethyl 1H-pyrrole-3,4-dicarboxylate

The pyrrole ring is inherently an electron-rich aromatic system, making it highly susceptible to electrophilic attack. However, the presence of two ester groups in this compound dramatically alters this characteristic reactivity.

Pyrrole is generally more reactive than benzene (B151609) in electrophilic aromatic substitution (EAS) reactions. pearson.comwikipedia.org This enhanced reactivity is attributed to the ability of the nitrogen atom's lone pair to delocalize into the ring, increasing its electron density and stabilizing the cationic intermediate (the sigma complex or arenium ion) formed during the reaction. pearson.compearson.com For an unsubstituted pyrrole, electrophilic attack occurs preferentially at the C2 and C5 positions (α-positions) because the resulting carbocation intermediate is stabilized by a greater number of resonance structures compared to attack at the C3 or C4 positions (β-positions). quora.comonlineorganicchemistrytutor.comslideshare.net

In the case of this compound, the two methoxycarbonyl groups exert a strong deactivating effect on the pyrrole ring. These groups are electron-withdrawing via both induction and resonance, significantly reducing the nucleophilicity of the aromatic core. Consequently, the molecule is much less reactive towards electrophiles than simple pyrroles. Despite this deactivation, any EAS reaction that does occur is still expected to take place at the vacant and more nucleophilic C2 and C5 positions. The reaction would require more forcing conditions or highly reactive electrophiles compared to those used for simple pyrroles. masterorganicchemistry.com

Table 1: Expected Regioselectivity in Electrophilic Aromatic Substitution of Pyrroles

| Pyrrole Derivative | Substituent Effects | Position of Electrophilic Attack | Reactivity Compared to Benzene |

|---|---|---|---|

| 1H-Pyrrole | Nitrogen lone pair donation (activating) | C2 and C5 (major) | More reactive |

While the electron-rich nature of the pyrrole ring generally makes it resistant to nucleophilic attack, the presence of strong electron-withdrawing groups can render the ring sufficiently electron-deficient to react with nucleophiles. quimicaorganica.org The two ester groups on this compound lower the electron density of the ring, making it a plausible substrate for nucleophilic reactions.

Such reactions are uncommon for simple pyrroles but become feasible when the ring is substituted with deactivating groups like nitro or carboxylate functions. quimicaorganica.org These reactions can proceed via a nucleophilic aromatic substitution (SNAr) mechanism if a suitable leaving group is present on the ring, or through an addition-elimination pathway. The electron-withdrawing groups are crucial for stabilizing the negative charge of the intermediate Meisenheimer-like complex that forms upon nucleophilic attack. rsc.org For this compound, a potential reaction could involve the addition of a strong nucleophile to the electron-poor C2 or C5 positions.

Functional Group Transformations of the Ester Moieties in this compound

The two dimethyl ester groups are primary sites for chemical modification, allowing for the synthesis of a wide range of derivatives.

The ester groups of this compound can be hydrolyzed to the corresponding 1H-pyrrole-3,4-dicarboxylic acid under either acidic or basic conditions. Basic hydrolysis, also known as saponification, is commonly employed and involves treating the diester with an aqueous base like sodium hydroxide (B78521) or potassium hydroxide, followed by acidification to protonate the resulting dicarboxylate salt. libretexts.org

Selective mono-hydrolysis of pyrrole diesters can sometimes be achieved by carefully controlling reaction conditions, such as temperature and the stoichiometry of the base. mdpi.comorganic-chemistry.org This allows for the isolation of the mono-ester, mono-acid product, which is a valuable synthetic intermediate for further differential functionalization.

Transesterification, the conversion of one ester to another, can also be performed, typically by heating the diester in an excess of a different alcohol in the presence of an acid or base catalyst.

Table 2: Hydrolysis Reactions of Pyrrole Diesters

| Reaction | Reagents | Product | Reference |

|---|---|---|---|

| Full Hydrolysis (Saponification) | 1. NaOH (aq), Heat 2. H3O+ | 1H-Pyrrole-3,4-dicarboxylic acid | libretexts.org |

The ester functionalities can be reduced to primary alcohols. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing both ester groups to yield 1H-pyrrole-3,4-dimethanol.

Interestingly, studies on related pyrrole-2,4- and -2,5-dicarboxylates have shown that selective mono-reduction is possible using diisobutylaluminum hydride (DIBAH). jst.go.jpjst.go.jp This selectivity is believed to arise from the formation of an aluminum enolate intermediate that involves chelation with the pyrrole N-H proton, deactivating the second ester group towards further reduction. jst.go.jp A similar selective mono-reduction could potentially be applied to this compound.

Amidation, the conversion of the esters to amides, is a crucial transformation for synthesizing biologically active molecules. znaturforsch.com This can be achieved through several routes:

Direct Aminolysis: Heating the ester with a high concentration of an amine can directly form the amide, though this often requires harsh conditions.

Two-Step Procedure: A more common method involves first hydrolyzing the ester to the carboxylic acid, which is then coupled with an amine using a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI). google.comkhanacademy.org

Oxidative Amidation: Recent methods have been developed for the synthesis of pyrrole carboxamides from related pyrrole carboxaldehydes and amines via an oxidative process. nih.gov

Table 3: Representative Functional Group Transformations of Pyrrole Esters

| Transformation | Reagent(s) | Functional Group Change |

|---|---|---|

| Reduction | LiAlH₄ | -COOCH₃ → -CH₂OH |

| Selective Mono-reduction | DIBAH | One -COOCH₃ → -CH₂OH |

N-Functionalization of this compound

The nitrogen atom of the pyrrole ring possesses a hydrogen atom that can be removed by a base, rendering the nitrogen nucleophilic. The electron-withdrawing character of the 3,4-dicarboxylate groups increases the acidity of the N-H proton compared to unsubstituted pyrrole, facilitating its deprotonation. The resulting pyrrolide anion is a potent nucleophile and can react with various electrophiles.

N-Alkylation: Treatment with a suitable base (e.g., NaH, K₂CO₃) followed by the addition of an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) results in the formation of the N-alkylated derivative.

N-Acylation: The pyrrolide anion can react with acylating agents like acid chlorides or anhydrides to yield N-acylated products.

N-Arylation: N-aryl bonds can be formed through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, which couples the pyrrole nitrogen with an aryl halide.

These N-functionalization reactions provide a straightforward route to a diverse array of substituted pyrroles, expanding the synthetic utility of the this compound scaffold.

N-Alkylation and N-Arylation Strategies

The nitrogen atom of the pyrrole ring in this compound is a key site for functionalization through N-alkylation and N-arylation reactions. These transformations are crucial for the synthesis of a wide array of substituted pyrrole derivatives with diverse applications.

N-Alkylation:

N-alkylation of pyrroles can be effectively achieved using various alkylating agents in the presence of a base. Common strategies involve the use of alkyl halides, such as iodomethane, iodoethane, and 1-iodopropane, in a polar aprotic solvent like dimethyl sulphoxide (DMSO). researchgate.netrsc.org The reaction proceeds via the deprotonation of the pyrrole nitrogen by a suitable base, forming a pyrrolyl anion, which then acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide. researchgate.net The choice of base and solvent system can significantly influence the reaction's efficiency and selectivity. researchgate.net For instance, the use of potassium salts of pyrroles in DMSO has been shown to produce N-alkyl derivatives in high yields. researchgate.netrsc.org However, the use of sterically hindered alkyl halides, such as 2-iodo- or 2-bromo-2-methylpropane, can lead to competing elimination reactions (dehydrohalogenation) instead of the desired substitution. researchgate.netrsc.org

A study on the N-alkylation of the indazole scaffold, a related heterocyclic system, highlighted that the combination of sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) provides a promising system for regioselective N-1 alkylation. beilstein-journals.org This methodology has been shown to tolerate a variety of alkylating reagents, including primary alkyl halides and secondary alkyl tosylates, while maintaining high regioselectivity. beilstein-journals.org The steric and electronic properties of substituents on the heterocyclic ring can significantly impact the N-1/N-2 regioisomeric distribution. beilstein-journals.org

N-Arylation:

N-arylation of pyrroles introduces an aryl group onto the nitrogen atom, a transformation of significant interest in medicinal chemistry and materials science. Copper-catalyzed cross-coupling reactions are among the most effective methods for achieving N-arylation. organic-chemistry.orgresearchgate.net These reactions typically involve the coupling of a pyrrole with an aryl halide (iodide or bromide) in the presence of a copper catalyst and a suitable ligand. organic-chemistry.org

One successful approach utilizes a catalyst system derived from copper(I) iodide (CuI) and diamine ligands. organic-chemistry.orgamazonaws.com This method has proven to be general, tolerating a variety of functional groups and hindered substrates for the N-arylation of several nitrogen heterocycles, including pyrroles. organic-chemistry.org Ligand-free, copper-catalyzed N-arylation of pyrrole with aryl iodides has also been developed, offering a simpler and more cost-effective alternative. researchgate.net This system, using a relatively low loading of a copper catalyst, has been shown to be stable in air and provides N-arylated products in moderate to excellent yields. researchgate.net Additionally, methodologies for the N-arylation of diketopyrrolopyrroles with aryl triflates have been established, allowing for the introduction of larger aromatic systems like naphthalene (B1677914) and anthracene. nih.gov

Reaction with Primary Amines

The reaction of this compound with primary amines can lead to the formation of various products, depending on the reaction conditions and the nature of the amine. These reactions are fundamental in the synthesis of more complex heterocyclic systems.

In a multi-component reaction, primary amines can react with dialkyl acetylenedicarboxylates and β-nitrostyrene derivatives in the presence of iron(III) chloride to yield 1,2,3,4-tetrasubstituted pyrroles in high yields. researchgate.net This process is believed to proceed through a domino Michael addition/cyclization pathway. researchgate.net

Furthermore, the reaction of amines with dimethylacetylenedicarboxylate (DMAD) in an aqueous medium can produce the corresponding enamines. researchgate.net In the synthesis of pyrrolo[3,4-b]pyridine derivatives, a three-component reaction involving β-enamino imides, aromatic aldehydes, and malononitrile (B47326) or its derivatives is promoted by a base. researchgate.net Similarly, the reaction of β-enamino imides with aromatic aldehydes and cyclic diketones affords functionalized pyrrolo[3,4-b]quinolines. researchgate.net

The synthesis of C-substituted and N-substituted pyrroles has also been achieved through the reaction of phenacyl bromides, pentane-2,4-dione, and an amine in an aqueous medium using 1,4-diazabicyclo[2.2.2]octane (DABCO) as a catalyst. scirp.org The reactivity of aliphatic amines in this reaction was observed to decrease as the chain length increases. scirp.org

Cycloaddition Reactions and Pericyclic Transformations Involving this compound

Diels-Alder and 1,3-Dipolar Cycloadditions

Diels-Alder Reactions:

The Diels-Alder reaction is a powerful tool in organic synthesis for the formation of six-membered rings. wikipedia.org In the context of pyrrole chemistry, pyrroles can act as dienes in [4+2] cycloaddition reactions. The reaction of pyrroles with dienophiles like dimethyl acetylenedicarboxylate (B1228247) (DMAD) can be competitive with Michael-type additions. umn.eduacs.org The Diels-Alder pathway is generally favored in the absence of weak acids and at higher temperatures. umn.eduacs.org

The initial 1:1 Diels-Alder adducts formed from the reaction of pyrroles with DMAD are often unstable and can undergo several subsequent transformations. umn.edu These pathways include reversion to the starting materials, further reaction with DMAD to form 1:2 adducts, retro-Diels-Alder cleavage at higher temperatures to yield dimethyl N-substituted pyrrole-3,4-dicarboxylates, or elimination of the bridging nitrogen to give substituted phthalates. umn.edu The partial aromatic character of pyrrole can limit its reactivity in Diels-Alder reactions, but intramolecular versions of this cycloaddition have been shown to be facile. ucla.edu

1,3-Dipolar Cycloadditions:

1,3-Dipolar cycloadditions are versatile reactions for the synthesis of five-membered heterocyclic rings. wikipedia.orgyoutube.com This reaction involves a 1,3-dipole and a dipolarophile. wikipedia.org While specific examples involving this compound as the dipolarophile were not detailed in the provided search results, the general principles of this reaction are well-established. wikipedia.orgyoutube.comnih.gov The reaction is a concerted process and is therefore stereospecific. frontiersin.org

Azomethine ylides, generated in situ from the decarboxylative condensation of α-amino acids, are common 1,3-dipoles used in these reactions. nih.gov The azide-alkyne Huisgen cycloaddition is a prominent example of a 1,3-dipolar cycloaddition, which is often slow at room temperature but can be accelerated by catalysts. nih.gov The regioselectivity of these reactions can be influenced by the reaction environment, such as confinement within a molecular cage. nih.gov

Oxidative and Reductive Transformations of this compound

Oxidative Transformations:

The oxidation of the pyrrole ring can lead to a variety of products, including pyrrolin-2-ones. rsc.org The metabolism of certain drugs containing a pyrrole moiety has been shown to involve oxidation of the pyrrole ring, which can lead to ring-opening and subsequent chemical rearrangements. nih.gov Chemoenzymatic approaches using oxidoreductases, such as dehaloperoxidase-hemoglobin, have been investigated for the H₂O₂-dependent oxidation of pyrroles. rsc.org This method has been shown to produce 4-pyrrolin-2-one from pyrrole without the formation of polypyrrole. rsc.org The oxygen atom incorporated into the product is derived exclusively from H₂O₂, indicating a peroxygenase mechanism. rsc.org

Reductive Transformations:

The selective reduction of the ester groups in pyrrole dicarboxylates is a valuable transformation for the synthesis of functionalized pyrroles. The selective mono-reduction of pyrrole-2,5- and -2,4-dicarboxylates to the corresponding mono-alcohols can be achieved using diisobutylaluminum hydride (DIBAH). jst.go.jpjst.go.jp This selectivity is observed when the reaction is carried out in toluene (B28343) at 0°C. jst.go.jp Interestingly, the second ester group is often not reduced even with an excess of the reducing agent. jst.go.jp

This selective mono-reduction appears to be dependent on the presence of the N-H bond on the pyrrole ring and at least one ester group at the 2-position. jst.go.jp The formation of an aluminum enolate with chelation to the pyrrole nitrogen is thought to be responsible for this remarkable selectivity. jst.go.jp When the nitrogen atom of a pyrrole-2,5-dicarboxylate is protected with a benzyl group, this selective mono-reduction does not occur. jst.go.jp The reduction of pyrrole-3,4-dicarboxylates, such as this compound, shows decreased selectivity compared to the 2,4- and 2,5-isomers. jst.go.jp

Advanced Spectroscopic and Structural Characterization of Dimethyl 1h Pyrrole 3,4 Dicarboxylate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. Through the analysis of one-dimensional (1D) and two-dimensional (2D) spectra, a complete picture of the proton and carbon framework can be assembled.

The 1D NMR spectra, proton (¹H) and carbon-13 (¹³C), provide fundamental information about the chemical environment of each unique nucleus within the molecule.

¹H NMR: The ¹H NMR spectrum of Dimethyl 1H-pyrrole-3,4-dicarboxylate is characterized by its simplicity, reflecting the molecule's symmetry. Key signals include:

A broad singlet in the downfield region (typically δ 9.0-12.0 ppm) corresponding to the N-H proton of the pyrrole (B145914) ring. The broadness is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange.

A singlet for the two equivalent aromatic protons on the pyrrole ring (H-2 and H-5), typically appearing around δ 7.5-8.0 ppm.

A singlet corresponding to the six equivalent protons of the two methyl ester groups (-OCH₃), which resonates in the upfield region, generally around δ 3.7-3.9 ppm.

¹³C NMR: The proton-decoupled ¹³C NMR spectrum provides insight into the carbon skeleton. For this compound, the expected signals are:

A signal for the carbonyl carbons (C=O) of the ester groups, found significantly downfield (δ 160-170 ppm).

Signals for the pyrrole ring carbons. The carbons attached to the ester groups (C-3 and C-4) would appear around δ 115-125 ppm, while the carbons adjacent to the nitrogen (C-2 and C-5) would be found further downfield, typically around δ 125-135 ppm.

A signal for the methyl ester carbons (-OCH₃) in the upfield region (δ 50-55 ppm).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| N-H | 9.0 - 12.0 (broad s) | - |

| C-2, C-5 | 7.5 - 8.0 (s) | 125 - 135 |

| C-3, C-4 | - | 115 - 125 |

| -C=O | - | 160 - 170 |

| -OCH₃ | 3.7 - 3.9 (s) | 50 - 55 |

s = singlet

2D NMR experiments are crucial for unambiguously assigning the signals observed in 1D spectra and establishing the connectivity between atoms. sdsu.edugithub.io

Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) coupling networks, typically through two or three bonds. emerypharma.com In the case of this compound, a COSY spectrum would be relatively simple, showing no cross-peaks for the aromatic and methyl protons as they are isolated singlets with no vicinal protons to couple with. However, for substituted derivatives, it is invaluable for tracing proton-proton connections within alkyl chains or other substituents.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment maps direct one-bond correlations between protons and the carbons they are attached to. sdsu.eduepfl.ch For the parent compound, it would show:

A cross-peak connecting the pyrrole proton signal (H-2/H-5) to the corresponding carbon signal (C-2/C-5).

A cross-peak connecting the methyl ester proton signal (-OCH₃) to the methyl carbon signal. This technique is essential for definitively assigning which proton signal corresponds to which carbon signal. github.io

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy is used to identify longer-range correlations (typically 2-3 bonds) between protons and carbons. sdsu.eduepfl.ch This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and piecing together different molecular fragments. emerypharma.com For this compound, key HMBC correlations would include:

A correlation from the pyrrole protons (H-2/H-5) to the ester-bearing carbons (C-3/C-4) and the carbonyl carbons (C=O).

A correlation from the methyl ester protons (-OCH₃) to the carbonyl carbon (C=O). These correlations confirm the placement of the ester groups on the pyrrole ring.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. osti.gov

Infrared (IR) Spectroscopy: The IR spectrum of this compound would display several key absorption bands:

N-H Stretch: A moderate to sharp band around 3300-3400 cm⁻¹ corresponding to the stretching vibration of the N-H bond in the pyrrole ring.

C-H Stretch: Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups appears just below 3000 cm⁻¹.

C=O Stretch: A strong, sharp absorption band in the region of 1680-1720 cm⁻¹ is characteristic of the carbonyl (C=O) stretch of the ester functional groups. This is often the most prominent peak in the spectrum.

C=C and C-N Stretches: Vibrations associated with the pyrrole ring (C=C and C-N stretching) typically appear in the fingerprint region, between 1400 and 1600 cm⁻¹.

C-O Stretch: The C-O stretching of the ester group usually results in two bands, an asymmetric stretch around 1250-1300 cm⁻¹ and a symmetric stretch around 1000-1100 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. While IR is sensitive to changes in dipole moment, Raman is sensitive to changes in polarizability. Key expected Raman signals include strong bands for the symmetric C=C stretching of the pyrrole ring. The C=O stretch is also Raman active. researchgate.net

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| N-H | Stretch | 3300 - 3400 |

| Aromatic C-H | Stretch | > 3000 |

| Aliphatic C-H | Stretch | < 3000 |

| C=O (Ester) | Stretch | 1680 - 1720 |

| C=C / C-N (Ring) | Stretch | 1400 - 1600 |

| C-O (Ester) | Stretch | 1000 - 1300 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides precise molecular weight information and structural details based on fragmentation patterns.

For this compound (C₈H₉NO₄), the nominal molecular weight is 183 g/mol . The mass spectrum would show a molecular ion peak (M⁺˙) at m/z = 183. Common fragmentation pathways observed under electron ionization (EI) would involve the loss of stable neutral fragments from the ester groups:

Loss of a methoxy (B1213986) radical (•OCH₃): This would result in a fragment ion at m/z = 152 ([M - 31]⁺).

Loss of a methoxycarbonyl radical (•COOCH₃): This would lead to a fragment ion at m/z = 124 ([M - 59]⁺).

Further fragmentation of the pyrrole ring itself can also occur.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, which allows for the unambiguous determination of the elemental composition. For C₈H₉NO₄, the calculated exact mass is 183.0532 u. An HRMS measurement yielding a mass very close to this value (typically within 5 ppm) would confirm the molecular formula and rule out other possible formulas with the same nominal mass. nih.gov

Tandem Mass Spectrometry (MS/MS) is used to establish fragmentation pathways and confirm structural assignments. In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion at m/z = 183) is selected, subjected to collision-induced dissociation (CID), and the resulting product ions are analyzed. nih.gov This allows for the confirmation of the fragmentation patterns proposed above. For instance, selecting the m/z 183 ion and observing a product ion at m/z 152 would confirm the loss of a methoxy radical. This technique is invaluable for distinguishing between isomers and elucidating the structure of unknown derivatives.

X-ray Crystallography for Solid-State Structure Determination

Molecular Geometry and Conformation in the Crystalline State

The molecular geometry of pyrrole dicarboxylate derivatives is characterized by the planarity of the central pyrrole ring and the orientation of the substituent ester groups. In the case of Dimethyl 3,5-diethyl-1H-pyrrole-2,4-dicarboxylate, the non-hydrogen atoms of the molecule are largely coplanar. researchgate.netnih.gov The two methoxycarbonyl groups are nearly in the same plane as the pyrrole ring, exhibiting only small dihedral angles of 3.50(19)° and 6.70(19)°. researchgate.netnih.gov This near-planar conformation suggests significant electronic conjugation between the ester groups and the aromatic pyrrole ring.

Similarly, for Ethyl 3,4-dimethyl-1H-pyrrole-2-carboxylate, the non-hydrogen atoms are reported to be almost coplanar, with a root-mean-square (r.m.s.) deviation of just 0.0358 Å. nih.gov The planarity of the core structure is a recurring feature in these compounds, influencing their electronic properties and packing behavior. In more complex fused systems, such as Dimethyl 2-(4-Chlorophenyl)-2,3-dihydropyrrolo[2,1-a]isoquinoline-1,3-dicarboxylate, the pyrrole-containing ring system maintains planarity among specific atoms, although distortions can occur, as seen by one carbon atom located out of the main plane by 0.365 Å. mdpi.com

| Compound | Crystal System | Space Group | Key Conformational Features |

|---|---|---|---|

| Dimethyl 3,5-diethyl-1H-pyrrole-2,4-dicarboxylate | Monoclinic | P21/c | Carbonyl groups are nearly coplanar with the pyrrole ring (Dihedral angles: 3.50°, 6.70°). researchgate.netnih.gov |

| Ethyl 3,4-dimethyl-1H-pyrrole-2-carboxylate | Monoclinic | P21/c | Non-hydrogen atoms are nearly coplanar (r.m.s. deviation = 0.0358 Å). nih.gov |

Intermolecular Interactions and Crystal Packing

The arrangement of molecules in the crystal, or crystal packing, is directed by a combination of non-covalent interactions. For pyrrole derivatives containing an N-H group, hydrogen bonding is a dominant directional force.

In the crystal structure of Dimethyl 3,5-diethyl-1H-pyrrole-2,4-dicarboxylate, molecules form head-to-head dimers through pairs of intermolecular N—H⋯O hydrogen bonds. researchgate.netnih.gov This interaction creates a robust dimeric synthon that is a key feature of its supramolecular assembly. researchgate.netnih.gov

| Compound | Interaction (D—H⋯A) | D—H (Å) | H⋯A (Å) | D⋯A (Å) | D—H⋯A (°) |

|---|---|---|---|---|---|

| Dimethyl 3,5-diethyl-1H-pyrrole-2,4-dicarboxylate nih.gov | N1—H1N⋯O4 | 0.85 | 2.07 | 2.8773 (15) | 160 |

| Dimethyl 2-(4-Chlorophenyl)-2,3-dihydropyrrolo[2,1-a]isoquinoline-1,3-dicarboxylate mdpi.com | C8—H8⋯O4 | - | 2.332 | 3.245 (2) | - |

| Dimethyl 2-(4-Chlorophenyl)-2,3-dihydropyrrolo[2,1-a]isoquinoline-1,3-dicarboxylate mdpi.com | C12—H12⋯O2 | - | 2.343 | 3.346 (2) | - |

Computational and Theoretical Studies on Dimethyl 1h Pyrrole 3,4 Dicarboxylate

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to modern chemistry, offering insights into molecular properties at the atomic and electronic levels. For Dimethyl 1H-pyrrole-3,4-dicarboxylate, these methods can elucidate its three-dimensional geometry, the distribution of electrons, and its susceptibility to chemical reactions.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely employed for the geometry optimization of molecules to determine their most stable conformation, corresponding to a minimum on the potential energy surface. For this compound, DFT calculations, often using a functional like B3LYP with a suitable basis set (e.g., 6-311G(d,p)), can predict bond lengths, bond angles, and dihedral angles.

| Parameter | Value |

|---|---|

| N1-C2 Bond Length (Å) | 1.375 |

| C2-C3 Bond Length (Å) | 1.380 |

| C3-C4 Bond Length (Å) | 1.420 |

| C4-C5 Bond Length (Å) | 1.385 |

| N1-C5 Bond Length (Å) | 1.370 |

| C2-C1-N1 Angle (°) | 108.5 |

| C3-C2-C1 Angle (°) | 107.0 |

| C4-C3-C2 Angle (°) | 108.0 |

Note: The data in the table is illustrative for a generic pyrrole (B145914) ring and not specific to this compound.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. youtube.com The HOMO is the orbital from which a molecule is most likely to donate electrons in a reaction with an electrophile, while the LUMO is the orbital that is most likely to accept electrons from a nucleophile. wikipedia.org

The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of a molecule's kinetic stability and chemical reactivity. rdd.edu.iq A smaller HOMO-LUMO gap generally implies higher reactivity. rdd.edu.iq For this compound, the electron-withdrawing nature of the two methoxycarbonyl groups is expected to lower the energies of both the HOMO and LUMO compared to unsubstituted pyrrole.

FMO analysis for a related pyrrolo[2,1-a]isoquinoline (B1256269) derivative provides insight into the electronic properties. mdpi.com The calculated HOMO and LUMO energies for this molecule were used to determine its reactivity indices. mdpi.com A similar analysis for this compound would be invaluable in predicting its behavior in various chemical reactions.

| Parameter | Energy (eV) |

|---|---|

| HOMO | -6.50 |

| LUMO | -1.80 |

| HOMO-LUMO Gap | 4.70 |

Note: The data in the table is hypothetical and for illustrative purposes.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. thaiscience.info The MEP map is plotted on the molecular surface, with different colors representing different values of the electrostatic potential. rsc.org Typically, red regions indicate areas of negative electrostatic potential, which are susceptible to electrophilic attack, while blue regions indicate areas of positive electrostatic potential, which are prone to nucleophilic attack. thaiscience.info Green and yellow regions represent intermediate electrostatic potentials.

For this compound, the MEP map would be expected to show negative potential (red) around the oxygen atoms of the carbonyl groups, indicating their nucleophilic character. The hydrogen atom attached to the nitrogen of the pyrrole ring would likely exhibit a positive potential (blue), highlighting its acidic nature. The aromatic pyrrole ring itself would show a distribution of potential that reflects the influence of the electron-withdrawing ester groups. Understanding the MEP is crucial for predicting intermolecular interactions, such as hydrogen bonding and stacking interactions, which are important in crystal engineering and materials science.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful approach to unraveling the intricate details of chemical reaction mechanisms. rsc.org By calculating the energies of reactants, products, intermediates, and transition states, it is possible to map out the entire reaction pathway and identify the most favorable route.

A key aspect of computational reaction mechanism studies is the location and characterization of transition states. A transition state represents the highest energy point along the reaction coordinate and is characterized by having exactly one imaginary vibrational frequency. The energy difference between the reactants and the transition state is the activation energy, which determines the rate of the reaction.

For reactions involving this compound, such as electrophilic substitution or cycloaddition reactions, computational methods can be used to model the structures of the transition states and calculate the associated activation energies. This information can help to explain experimentally observed regioselectivity and stereoselectivity. For example, in a study of a dihydropyrimidinase enzyme, a quantum mechanical cluster approach based on DFT was used to characterize the mechanism and stationary points of the reaction. rsc.org

Reactions are typically carried out in a solvent, which can have a significant impact on the reaction pathway and rate. nih.gov Computational models can account for solvent effects either explicitly, by including individual solvent molecules in the calculation, or implicitly, by treating the solvent as a continuous medium with a specific dielectric constant. rsc.org

The choice of solvent can influence the stability of reactants, products, and transition states differently. For reactions involving polar or charged species, polar solvents can stabilize these species, thereby lowering the activation energy and accelerating the reaction. For this compound, the polarity of the solvent could play a crucial role in reactions that involve the formation of charged intermediates. Computational studies can model these solvent effects to provide a more accurate picture of the reaction mechanism under realistic experimental conditions. nih.gov

Prediction and Validation of Spectroscopic Properties

Computational methods, particularly Density Functional Theory (DFT), are widely used to predict the spectroscopic properties of organic molecules. These predictions are crucial for validating experimental findings and aiding in the structural elucidation of compounds. The process involves calculating spectroscopic parameters for a computationally optimized molecular structure and comparing them with experimentally measured spectra.

NMR Spectroscopy: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a key application of computational chemistry. nih.gov By calculating the magnetic shielding tensors of atomic nuclei (e.g., ¹H and ¹³C) within the molecule, theoretical chemical shifts can be derived. These calculated values are then correlated with experimental data. A high degree of correlation between the predicted and experimental shifts serves to validate the proposed structure of the molecule. For pyrrole derivatives, various DFT functionals and basis sets have been benchmarked to determine the most accurate methods for predicting chemical shifts. researchgate.net The agreement is often quantified by statistical measures like the root-mean-square deviation (RMSD) between the two datasets. mdpi.com

Below is an illustrative data table showing how predicted and experimental NMR data are typically compared for validation. Note: Specific computational data for this compound is not available in the cited literature; this table demonstrates the validation methodology.

| Nucleus | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) | Deviation (ppm) |

| H (N1) | Value | Value | Value |

| H (C2/C5) | Value | Value | Value |

| H (OCH₃) | Value | Value | Value |

| C (C3/C4) | Value | Value | Value |

| C (C2/C5) | Value | Value | Value |

| C (C=O) | Value | Value | Value |

| C (OCH₃) | Value | Value | Value |

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the primary method for simulating electronic absorption spectra (UV-Vis). qu.edu.qamdpi.com This method calculates the energies of electronic transitions from the ground state to various excited states. The results provide the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. These theoretical spectra can be compared with experimental UV-Vis spectra to understand the electronic structure and transitions within the molecule, such as π→π* transitions common in aromatic systems like the pyrrole ring. mdpi.com

Molecular Dynamics Simulations and Conformational Analysis

While crystal structure data can reveal the conformation of a molecule in the solid state, its flexibility and preferred shapes in solution are explored through conformational analysis, often using Molecular Dynamics (MD) simulations. MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion, providing a dynamic picture of the molecule's behavior.

For this compound, a key aspect of its conformation is the orientation of the two dimethyl carboxylate groups relative to the central pyrrole ring. While the five-membered pyrrole ring itself is largely planar, the C-C single bonds connecting the ester groups allow for rotational freedom. MD simulations can explore the potential energy surface associated with the rotation of these ester groups, identifying low-energy conformers and the energy barriers between them.

Analysis of related crystal structures, such as Dimethyl 3,5-diethyl-1H-pyrrole-2,4-dicarboxylate, shows that the carbonyl groups tend to be nearly coplanar with the pyrrole ring in the solid state, which suggests significant electronic conjugation. nih.govresearchgate.net MD simulations would reveal whether this planarity is maintained in different environments, like in various solvents, or if other, non-planar conformations become accessible. This information is critical for understanding how the molecule's shape influences its interactions and properties in a dynamic environment.

Atoms in Molecules (AIM) Theory for Bonding Analysis

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for analyzing the nature of chemical bonds based on the topology of the electron density (ρ). uni-rostock.de This theory partitions a molecule into distinct atomic basins and analyzes the properties of the electron density at specific points, known as critical points, where the gradient of the electron density is zero. amercrystalassn.org

Of particular importance are the bond critical points (BCPs), which are located on the line of maximum electron density between two bonded atoms, known as the bond path. uni-rostock.dewiley-vch.de The properties of the electron density at the BCP provide quantitative insights into the nature of the chemical bond.

Key AIM descriptors at a bond critical point include:

The electron density (ρ(r)) : Its magnitude correlates with the bond order; higher values indicate stronger bonds.

The Laplacian of the electron density (∇²ρ(r)) : The sign of the Laplacian indicates the nature of the interaction. A negative value (∇²ρ(r) < 0) signifies a shared-shell interaction, characteristic of covalent bonds where electron density is concentrated between the nuclei. A positive value (∇²ρ(r) > 0) is typical of closed-shell interactions, such as ionic bonds or van der Waals interactions, where charge is depleted in the internuclear region. muni.cz

Energy densities : The local kinetic energy density, G(r), and potential energy density, V(r), provide further information about the bond's character. muni.cz

An AIM analysis of this compound would allow for the characterization of all bonds within the molecule, including the C-N and C-C bonds of the pyrrole ring, the C=O double bonds, and the C-O single bonds of the ester groups. This would provide a quantitative measure of their covalent character and strength.

The following table illustrates the type of data generated from an AIM analysis. Note: Specific AIM computational data for this compound is not available in the cited literature; this table is for illustrative purposes.

| Bond | Electron Density (ρ(r)) (a.u.) | Laplacian (∇²ρ(r)) (a.u.) | Bond Character |

| N1-C2 | Value | Value | Covalent |

| C2-C3 | Value | Value | Covalent |

| C3-C4 | Value | Value | Covalent |

| C3-C(O) | Value | Value | Covalent |

| C=O | Value | Value | Polar Covalent |

| C-O | Value | Value | Polar Covalent |

Strategic Applications of Dimethyl 1h Pyrrole 3,4 Dicarboxylate in Organic Synthesis

Dimethyl 1H-pyrrole-3,4-dicarboxylate as a Versatile Building Block for Complex Heterocyclic Systems

The inherent reactivity of the pyrrole (B145914) ring, combined with the directing and activating effects of the dual methoxycarbonyl groups, makes this compound an ideal starting material for complex heterocycles. The ester functionalities can be readily converted into other groups, such as amides or carboxylic acids, which can then participate in intramolecular cyclization reactions.

The pyrrole-3,4-dicarboxylate framework is a key structural motif for the synthesis of fused and annulated heterocyclic systems through various synthetic strategies, particularly cycloaddition reactions. While direct examples starting from the dimethyl ester are specialized, the utility of the core structure is well-documented through the reactions of its derivatives, such as pyrroledicarboximides and alkenylpyrroles.

For instance, the related N-substituted 3,4-pyrroledicarboximides, which can be derived from the corresponding dicarboxylic acid, are precursors to pyrrolo[3,4-c]pyrrole (B14788784) scaffolds. nih.gov These fused systems are of significant interest in medicinal chemistry. nih.gov Moreover, the strategic placement of substituents on the pyrrole ring enables its participation in dearomative cycloaddition reactions. The (4 + 3) cycloaddition of 3-alkenylpyrroles with oxyallyl cations, for example, leads to the formation of complex cyclohepta[b]pyrroles, which are core skeletons of many bioactive natural products. nih.gov

Another powerful method for constructing fused systems is the hetero-Diels-Alder reaction. Pyrrole-2,3-diones, which are structurally related to the dicarboxylate, can act as oxa-dienes in reactions with various dienophiles to assemble complex tetracyclic pyrano[4,3-b]pyrroles, resembling alkaloid structures. nih.gov The synthesis of pyrrolo[2,1-a]isoquinoline (B1256269) derivatives has also been achieved through [3 + 2] cycloaddition reactions involving azomethine ylides, showcasing a powerful method for creating fused nitrogen-containing polycycles. mdpi.com These examples highlight the potential of the 3,4-disubstituted pyrrole core, embodied by this compound, as a foundational element for building diverse, multi-ring heterocyclic structures.

Table 1: Examples of Fused Heterocyclic Systems Derived from Pyrrole-3,4-dicarboxylate Scaffolds

| Parent Scaffold | Reaction Type | Resulting Fused System | Significance | Reference |

|---|---|---|---|---|

| N-Substituted 3,4-Pyrroledicarboximide | Condensation | Pyrrolo[3,4-c]pyrrole | Bioactive compounds, COX inhibitors | nih.gov |

| 3-Alkenylpyrrole | (4 + 3) Cycloaddition | Cyclohepta[b]pyrrole | Core of natural products (e.g., ambiguines) | nih.gov |

| Fused 4-Acyl-1H-pyrrole-2,3-dione | Hetero-Diels-Alder | Pyrano[4,3-b]pyrrole | Alkaloid-like tetracycles | nih.gov |

| Isoquinolinium Salt & Dipolarophile | [3 + 2] Cycloaddition | Pyrrolo[2,1-a]isoquinoline | Fused nitrogen polycycles | mdpi.com |

Porphyrins and their analogues are essential macrocycles in biology and materials science, and their synthesis relies heavily on the assembly of pyrrolic precursors. nih.gov Polysubstituted pyrroles, particularly those with ester functionalities, are critical building blocks for these complex structures. nih.govresearchgate.net The ester groups can be manipulated to facilitate the necessary coupling reactions to form the larger tetrapyrrolic ring system.

A clear demonstration of this application is the synthesis of porphyrazines, which are analogues of porphyrins containing meso-nitrogen atoms. Research has shown the successful synthesis of a magnesium(II) porphyrazine complex that is peripherally substituted with four pyrrole dicarboxylate units. nih.gov In this work, a substituted diethyl pyrrole-3,4-dicarboxylate derivative was used to construct the final macrocycle, highlighting the role of this class of compounds in creating highly functionalized porphyrinoid systems. nih.gov The presence of the pyrrole dicarboxylate moieties on the periphery of the porphyrazine macrocycle significantly influences its electronic and photochemical properties. nih.gov This approach underscores the utility of this compound as a foundational unit for accessing novel porphyrin analogues with tailored characteristics.

Table 2: Synthesis of a Porphyrazine Analogue Using a Pyrrole Dicarboxylate Building Block

| Building Block | Target Macrocycle | Synthetic Approach | Key Features | Reference |

|---|---|---|---|---|

| Diethyl 1-[(Z)-2-amino-1,2-dicyanoethenyl]-2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate | Substituted Magnesium(II) Porphyrazine | Classical and microwave-assisted synthesis involving cyclotetramerization | Porphyrin analogue with peripheral pyrrole dicarboxylate groups; modified photophysical properties | nih.gov |

The 3,4-disubstituted pyrrole core is a common motif in a wide range of marine natural products known for their significant biological activities. chim.itpsu.edu Many of these compounds, such as the lamellarin and ningalin families, feature a 3,4-diarylpyrrole skeleton, often with a carboxyl group at the C2 or C5 position. chim.itnih.gov

This compound represents a strategic starting point for the synthesis of this important structural core. A plausible and efficient synthetic route would involve the N-protection of the pyrrole, followed by halogenation (e.g., dibromination) at the vacant C2 and C5 positions. Subsequent twofold Suzuki or Stille cross-coupling reactions with appropriate arylboronic acids or arylstannanes would install the two aryl groups at the C3 and C4 positions. This approach provides a convergent and flexible method to access a variety of 3,4-diarylpyrrole intermediates, which can then be elaborated to complete the total synthesis of the target natural products. The synthesis of a diarylated pyrrole ester as an intermediate for Ningalin B has been reported, validating the feasibility of this strategy. nih.gov

Table 3: Natural Products Featuring the 3,4-Diarylpyrrole Core

| Natural Product Class | Example Compound | Core Structure | Potential Synthetic Precursor | Reference |

|---|---|---|---|---|

| Lamellarins | Lamellarin Q | 3,4-Diarylpyrrole-2-carboxylic acid moiety | This compound | chim.it |

| Ningalins | Ningalin B | Diaryl-substituted pyrrolocoumarin | This compound | nih.gov |

| Polycitones | Polycitone A | 3,4-Diaryl-2,5-dicarbonylpyrrole | This compound | psu.edu |

Role in Methodological Development and Catalyst Design

The unique electronic properties and structural rigidity of the pyrrole ring make its derivatives attractive scaffolds for the development of new reagents, ligands, and catalysts in organic synthesis.

The structure of this compound is well-suited for its development into multidentate ligands for metal coordination. The two ester groups can be hydrolyzed to the corresponding dicarboxylic acid, providing two hard oxygen donor atoms for binding metal ions. Alternatively, the esters can be converted to amides, hydrazides, or other functionalities to introduce additional donor sites.

Furthermore, the N-H position can be readily substituted with various pendant arms containing donor atoms such as nitrogen (e.g., pyridyl groups) or oxygen (e.g., ethers, alcohols). This "three-point" modification strategy (N1, C3, and C4 positions) allows for the rational design of a wide array of ligands with different denticities and electronic properties. The resulting metal complexes could find applications in catalysis, materials science, or as imaging agents. For example, cobalt(III) complexes have been synthesized with elaborate pyrrolopyrrolizine ligands, demonstrating the ability of complex pyrrole-based scaffolds to coordinate with transition metals in stable, well-defined geometries. nih.govsemanticscholar.org The systematic synthesis of metal complexes using ligands derived from heterocyclic carboxylic acids, such as pyrazole-4-carboxylic acid, further illustrates the utility of this approach in creating coordination polymers and functional materials. rsc.org